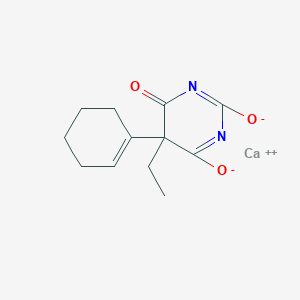
Barbituric acid, 5-(1-cyclohexen-1-yl)-5-ethyl-, calcium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barbituric acid, 5-(1-cyclohexen-1-yl)-5-ethyl-, calcium salt is a derivative of barbituric acid, a compound known for its use in the synthesis of barbiturate drugs. These drugs have historically been used as sedatives and anesthetics. The specific compound features a cyclohexenyl group and an ethyl group attached to the barbituric acid core, with calcium as the counterion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of barbituric acid derivatives typically involves the condensation of urea with malonic acid derivatives. For the specific compound, 5-(1-cyclohexen-1-yl)-5-ethyl-barbituric acid, the synthesis may involve the following steps:
Condensation Reaction: Urea reacts with diethyl malonate in the presence of a base to form barbituric acid.
Alkylation: The barbituric acid is then alkylated with ethyl bromide to introduce the ethyl group.
Cyclohexenyl Group Introduction:
Formation of Calcium Salt: The final step involves the neutralization of the barbituric acid derivative with calcium hydroxide to form the calcium salt.
Industrial Production Methods
Industrial production of such compounds often involves similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexenyl group, leading to the formation of cyclohexenone derivatives.
Reduction: Reduction reactions can convert the cyclohexenyl group to a cyclohexyl group.
Substitution: Nucleophilic substitution reactions can occur at the ethyl group or the barbituric acid core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, organometallic reagents.
Major Products
Oxidation: Cyclohexenone derivatives.
Reduction: Cyclohexyl derivatives.
Substitution: Various alkylated barbituric acid derivatives.
Wissenschaftliche Forschungsanwendungen
Barbituric acid derivatives, including 5-(1-cyclohexen-1-yl)-5-ethyl-barbituric acid, have several applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex organic molecules.
Biology: Studied for their interactions with biological macromolecules and potential as enzyme inhibitors.
Medicine: Investigated for their sedative and anesthetic properties, as well as potential anticonvulsant activity.
Industry: Utilized in the production of pharmaceuticals and as precursors for other chemical compounds.
Wirkmechanismus
The mechanism of action of barbituric acid derivatives typically involves interaction with the central nervous system. They act as positive allosteric modulators of the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA and leading to sedative and anesthetic effects. The specific molecular targets include the GABA_A receptor subunits, which are involved in the regulation of neuronal excitability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexobarbital: A barbiturate with similar sedative properties.
Phenobarbital: Another barbiturate used as an anticonvulsant.
Thiopental: A barbiturate used for induction of anesthesia.
Uniqueness
The presence of the cyclohexenyl group in 5-(1-cyclohexen-1-yl)-5-ethyl-barbituric acid distinguishes it from other barbiturates, potentially altering its pharmacokinetic and pharmacodynamic properties. This structural uniqueness may influence its binding affinity to GABA receptors and its metabolic stability.
Eigenschaften
CAS-Nummer |
5897-20-1 |
|---|---|
Molekularformel |
C12H14CaN2O3 |
Molekulargewicht |
274.33 g/mol |
IUPAC-Name |
calcium;5-(cyclohexen-1-yl)-5-ethyl-6-oxopyrimidine-2,4-diolate |
InChI |
InChI=1S/C12H16N2O3.Ca/c1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16;/h6H,2-5,7H2,1H3,(H2,13,14,15,16,17);/q;+2/p-2 |
InChI-Schlüssel |
WLFGRJGVFJFWQK-UHFFFAOYSA-L |
Kanonische SMILES |
CCC1(C(=NC(=NC1=O)[O-])[O-])C2=CCCCC2.[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


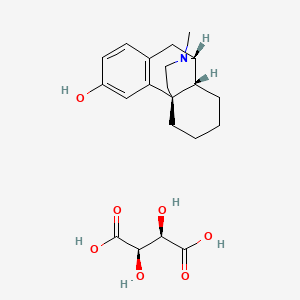
![8-[[(3r,4r)-3-[[1,1-Bis(Oxidanylidene)thian-4-Yl]methoxy]piperidin-4-Yl]amino]-3-Methyl-1h-1,7-Naphthyridin-2-One](/img/structure/B10774260.png)

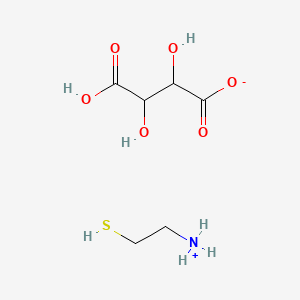
![1-(5-cyclohexyl-2-oxo-1-propyl-3H-1,4-benzodiazepin-3-yl)-3-[4-(4-pyridin-3-ylpiperazin-1-yl)phenyl]urea](/img/structure/B10774281.png)
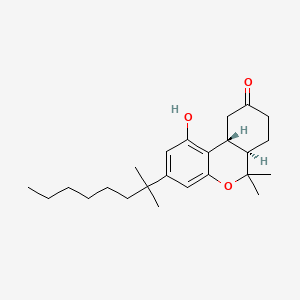
![1-[2-hydroxy-3-propyl-4-[4-[4-(2H-tetrazol-5-yl)phenoxy]butoxy]phenyl]ethanone](/img/structure/B10774285.png)
![[1-[[2-[[3,4-Dihydroxy-5-(3-hydroxytetradecanoylamino)-6-phosphonooxyoxan-2-yl]methoxy]-4-hydroxy-6-(hydroxymethyl)-5-phosphonooxyoxan-3-yl]amino]-1-oxotetradecan-3-yl] dodecanoate](/img/structure/B10774286.png)
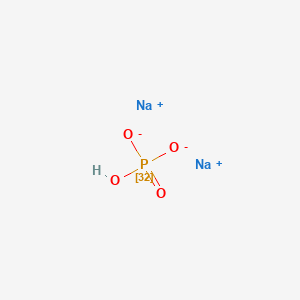
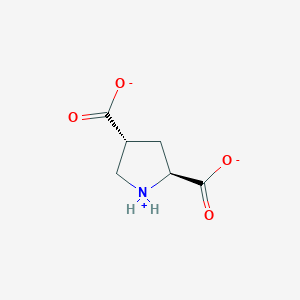

![(3R,6R,8S,9R,12R,13S,16S,17R)-8-tert-butyl-6,9,12,17-tetrahydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B10774330.png)
![4-[4-(Ethylsulfonyl-(pyridin-3-ylmethyl)amino)phenoxy]benzamide](/img/structure/B10774335.png)
![1-Butyl-4-{3-fluoro-4-[(2-methylpyridin-4-yl)oxy]phenyl}-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B10774342.png)
